![molecular formula C15H15N3O4 B5797749 N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. DMAPT has been shown to have anti-tumor effects in numerous cancer cell lines and has been investigated in preclinical studies as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. In cancer cells, NF-κB is often overactive, leading to increased cell survival and resistance to chemotherapy. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide inhibits NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB.
Biochemical and Physiological Effects:
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting NF-κB, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of several other signaling pathways involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has been extensively studied in preclinical models, allowing for a better understanding of its potential therapeutic effects. However, one limitation of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential area of research is the development of more effective delivery methods for N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, such as nanoparticle-based formulations. Additionally, further studies are needed to investigate the potential use of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in combination with other drugs for cancer treatment. Finally, more research is needed to better understand the mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide and its potential effects on other signaling pathways involved in cancer progression.
Métodos De Síntesis
The synthesis of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in numerous cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been investigated in preclinical studies as a potential therapeutic agent, both alone and in combination with other drugs.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-6-3-7-12(21-2)13(11)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJUYSDWFIJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.